Hexanoic acid, DMTBS
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Overview
Description
Hexanoic acid, DMTBS (tert-butyldimethylsilyl hexanoate), is an organic compound that belongs to the family of carboxylic acids. It is a derivative of hexanoic acid, which is also known as caproic acid. Hexanoic acid is a saturated fatty acid with a six-carbon chain structure, and its molecular formula is C6H12O2. The DMTBS derivative is formed by the esterification of hexanoic acid with tert-butyldimethylsilyl alcohol, resulting in the molecular formula C12H26O2Si .
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexanoic acid, DMTBS can be synthesized through the esterification of hexanoic acid with tert-butyldimethylsilyl alcohol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion .
Industrial Production Methods
Industrial production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous removal of water and the use of advanced distillation techniques to separate the desired product from by-products and unreacted starting materials .
Chemical Reactions Analysis
Types of Reactions
Hexanoic acid, DMTBS undergoes various chemical reactions, including:
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The tert-butyldimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are used as catalysts.
Reduction: Lithium aluminum hydride is commonly used as a reducing agent.
Substitution: Nucleophiles such as halides or amines can be used for substitution reactions.
Major Products Formed
Scientific Research Applications
Hexanoic acid, DMTBS has several scientific research applications, including:
Mechanism of Action
Hexanoic acid, DMTBS exerts its effects through various mechanisms:
Plant Defense: It primes plant defense responses by activating the jasmonic acid and salicylic acid pathways, leading to enhanced resistance against pathogens.
Chemical Protection: The tert-butyldimethylsilyl group protects the carboxylic acid functionality from unwanted reactions, allowing for selective transformations in organic synthesis.
Comparison with Similar Compounds
Hexanoic acid, DMTBS can be compared with other similar compounds such as:
Hexanoic acid, TBDMS: Another derivative with similar protecting group properties.
Hexanoic acid, TMS: A derivative with a trimethylsilyl group instead of tert-butyldimethylsilyl, offering different steric and electronic properties.
Hexanoic acid, TES: A derivative with a triethylsilyl group, providing different solubility and reactivity characteristics.
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique properties as a protecting group and its role in plant defense mechanisms make it a valuable tool in scientific research and industrial processes.
Properties
CAS No. |
104255-71-2 |
---|---|
Molecular Formula |
C12H26O2Si |
Molecular Weight |
230.42 g/mol |
IUPAC Name |
[tert-butyl(dimethyl)silyl] hexanoate |
InChI |
InChI=1S/C12H26O2Si/c1-7-8-9-10-11(13)14-15(5,6)12(2,3)4/h7-10H2,1-6H3 |
InChI Key |
SSUYOKULCCIOEK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
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